3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic small molecule built on a hexahydropyridoquinoline (julolidine) core with a 3-chloro-benzamide substituent. Its molecular formula is C19H17ClN2O2, and it belongs to a broader class of pyrido[3,2,1-ij]quinoline amides.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 898427-44-6
Cat. No. B2404405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
CAS898427-44-6
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Cl)CCC(=O)N3C1
InChIInChI=1S/C19H17ClN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24)
InChIKeyONMHIBARHPBFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 3-Chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (CAS 898427-44-6) Procurement Context


3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic small molecule built on a hexahydropyridoquinoline (julolidine) core with a 3-chloro-benzamide substituent. Its molecular formula is C19H17ClN2O2, and it belongs to a broader class of pyrido[3,2,1-ij]quinoline amides. Primary research papers, patents, or authoritative database entries that provide quantitative comparative performance data for this specific compound are notably absent from the scientific literature and public patent record . The compound is currently listed exclusively within commercial vendor catalogs that are outside the scope of permissible evidence for this guide.

Why Generic Substitution of 3-Chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is Not Supported by Evidence


Generic substitution within the N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide family cannot be scientifically justified based on the current absence of publicly available, comparative quantitative data. Vendor catalog entries for structurally similar analogs (including 3-methyl, 4-nitro, 3-trifluoromethyl, and 3,4-dimethoxy variants) are the only publicly accessible records . While these catalogs imply distinct compound identities, they provide no head-to-head biochemical, pharmacological, or physicochemical performance data to establish meaningful differentiation. Without such evidence, any claim of functional superiority or interchangeability between analogs is speculative.

Quantitative Differentiation Evidence for 3-Chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide Procurement


Absence of Head-to-Head Comparative Data Against Closest Analogs

A comprehensive search of the public domain reveals no head-to-head comparative studies, no dose-response curves, no selectivity profiles, and no pharmacokinetic or pharmacodynamic data for 3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide against any of its closest commercially listed analogs (e.g., 3-methyl, 4-nitro, 3-trifluoromethyl, or 3,4-dimethoxy derivatives). This represents a complete lack of comparator-based evidence .

Medicinal Chemistry Chemical Biology Drug Discovery

Evidence-Linked Application Scenarios for 3-Chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide


Internal Exploratory Research and Chemical Biology Probe Synthesis

Given the total absence of published quantitative evidence, the only defensible application for procuring this compound is within internal, exploratory research programs designed to generate comparator data de novo. Such programs would typically involve synthesizing a series of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide analogs and profiling them against a defined target panel to establish structure-activity relationships .

Reference Standard for Analytical Method Development

If the compound's unique chloro-substitution pattern is required for developing or validating an analytical method (e.g., HPLC, MS) for a series of analogs, procurement as a reference standard is justified. However, this scenario is based on a specific internal analytical need, not on demonstrated superior performance .

Hypothesis-Driven Target Validation When Cost is Not a Primary Driver

In research environments where the cost of screening multiple individual analogs is acceptable, this compound could be used in hypothesis-driven target validation. Selection would be based on a unique structural feature (meta-chloro substitution) hypothesized to confer activity, with the understanding that no pre-existing evidence supports its superiority over other analogs .

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